molecular formula C12H9N3O B14364809 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- CAS No. 90540-35-5

9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso-

Cat. No.: B14364809
CAS No.: 90540-35-5
M. Wt: 211.22 g/mol
InChI Key: PEGLIYCYNNJUEB-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is a heterocyclic compound with a complex structure that includes both indole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- typically involves the nitration of 1-methyl-9H-pyrido(3,4-b)indole. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is usually conducted at low temperatures to control the formation of by-products .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow nitration, which allows for better control over reaction conditions and yields. This method also reduces the risk of hazardous by-products and improves the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is used as a building block for the synthesis of more complex molecules.

Biology

This compound has been studied for its potential neurotoxic effects. It has been found to induce tremors in animal models, making it a valuable tool for studying neurological disorders such as essential tremor .

Medicine

In medicine, 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- is being investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its unique chemical properties allow for the creation of vibrant and stable colors .

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- involves its interaction with various molecular targets in the body. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the enzyme monoamine oxidase, which plays a role in the regulation of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitroso group in 9H-Pyrido(3,4-b)indole, 1-methyl-9-nitroso- gives it unique chemical and biological properties. This group allows for specific interactions with biological targets, making it more potent in certain applications compared to its analogs .

Properties

CAS No.

90540-35-5

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-methyl-9-nitrosopyrido[3,4-b]indole

InChI

InChI=1S/C12H9N3O/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)15(12)14-16/h2-7H,1H3

InChI Key

PEGLIYCYNNJUEB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C3=CC=CC=C23)N=O

Origin of Product

United States

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